3-Hydroxy-4-iodobenzamide

Übersicht

Beschreibung

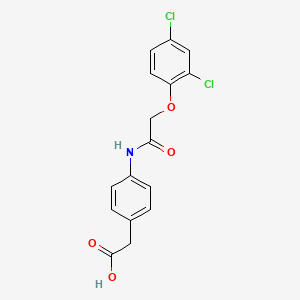

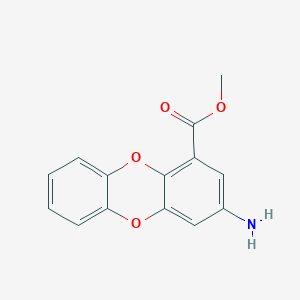

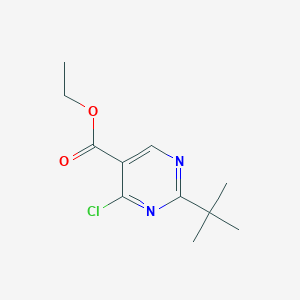

3-Hydroxy-4-iodobenzamide is a chemical compound with the molecular formula C7H6INO2 . It is related to iodobenzamide, a pharmaceutical drug used for diagnostic purposes .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-iodobenzamide consists of a benzene ring substituted with a hydroxyl group (OH), an iodine atom (I), and a benzamide group (C=O-NH2) . The exact position of these substituents on the benzene ring can be determined by NMR spectroscopy .Physical And Chemical Properties Analysis

3-Hydroxy-4-iodobenzamide has a molecular weight of 263.03 g/mol . Other physical and chemical properties such as melting point, solubility, and stability under various conditions are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Potential

3-Hydroxy-4-iodobenzamide has been investigated for its potential in chemotherapy. Research on a related compound, 4-iodo-3-nitrobenzamide, has shown that it can induce cell death in tumor cells through its reduced form, 4-iodo-3-nitrosobenzamide. This compound selectively targets tumor cells, causing apoptosis, and has shown low toxicity in animal models (Mendeleyev et al., 1995).

Application in Molecular Imaging

3-Hydroxy-4-iodobenzamide derivatives have been used in molecular imaging, particularly in the detection of breast cancer. One study explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors, leveraging its preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Synthesis of Derivatives

Synthetic applications of 3-Hydroxy-4-iodobenzamide include the development of various derivatives. For example, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been used to synthesize 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones, indicating potential in organic chemistry and drug development (Chen et al., 2013).

Molecular Structure Analysis

Studies have also focused on understanding the molecular structure of 3-Hydroxy-4-iodobenzamide and its derivatives. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, providing insights into its molecular geometry and intermolecular interactions (Karabulut et al., 2014).

Biosensor Development

Another application is in the development of biosensors. A study described the creation of a modified carbon paste electrode incorporating 4-hydroxybenzamide for the electrocatalytic determination of biomolecules like glutathione, highlighting its potential in analytical chemistry (Karimi-Maleh et al., 2014).

Wirkmechanismus

Target of Action

3-Hydroxy-4-iodobenzamide is an organic compound identified as an iodinated benzamide derivative. It is structurally similar to iodobenzamide, which is a known dopamine antagonist . Dopamine antagonists work by blocking dopamine receptors in the brain, which can influence a variety of mental and physical functions.

Mode of Action

As a dopamine antagonist, 3-Hydroxy-4-iodobenzamide likely interacts with dopamine receptors in the brain. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its effects. This can result in changes in mood, behavior, and perception .

Biochemical Pathways

These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .

Result of Action

The molecular and cellular effects of 3-Hydroxy-4-iodobenzamide’s action would depend on its specific targets and mode of action. As a potential dopamine antagonist, it could lead to decreased dopamine activity in the brain, which could have various effects depending on the specific pathways and receptors involved .

Eigenschaften

IUPAC Name |

3-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZSTMFHDRKUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-iodobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)

![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)